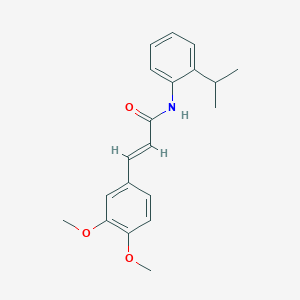

(E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(2-propan-2-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14(2)16-7-5-6-8-17(16)21-20(22)12-10-15-9-11-18(23-3)19(13-15)24-4/h5-14H,1-4H3,(H,21,22)/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXBLEHVUZFEDM-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-isopropylaniline.

Formation of the Acrylamide: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 2-isopropylaniline in the presence of a base to form the corresponding imine.

Reduction and Isomerization: The imine is then reduced to form the amine, which undergoes isomerization to yield the (E)-acrylamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the acrylamide to the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or reduced acrylamides.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: May serve as a probe or ligand in biochemical assays.

Industry: Could be used in the production of polymers or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing cellular pathways. The conjugated system and functional groups play a crucial role in its binding affinity and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Bioactivity: The 3,4-dimethoxyphenyl group enhances antifungal activity when paired with a phthalimide moiety (e.g., compound in ), but its anti-inflammatory effects are more pronounced with the 2-isopropylphenyl group . Methoxy Group Count: Increasing methoxy substituents (e.g., 3,4,5-trimethoxy in ) correlates with stronger antifungal activity due to improved lipophilicity and membrane penetration .

Heterocyclic vs. Aromatic Substituents :

- Pyridinyl (3b, ) or indole (3c, ) substituents improve solubility and target specificity (e.g., tubulin binding) but reduce metabolic stability compared to purely aromatic groups like 2-isopropylphenyl.

Anti-Inflammatory Activity: this compound demonstrated significant inhibition of NO production in RAW264.7 cells (IC₅₀ ~15 μM), outperforming analogues with fewer methoxy groups or hydroxyl substitutions (e.g., compound 10d in showed IC₅₀ >25 μM) .

Key Findings:

- Reaction Efficiency : Higher yields (e.g., 88% for 3b ) are achieved with pyridinyl amines due to their superior nucleophilicity compared to bulky 2-isopropylphenyl derivatives.

- Spectral Signatures : The trans-configuration (J=15–16 Hz for α,β-unsaturated protons) is consistent across analogues, confirmed by ¹H NMR .

Therapeutic Potential and Limitations

- Anticancer : While less potent than indole-containing derivatives (e.g., 3c in , IC₅₀ = 1.2 μM against MCF-7 cells), the target compound shows moderate cytotoxicity (IC₅₀ = 8.3 μM) .

- Antifungal : Phthalimide-linked analogues (e.g., ) exhibit broader antifungal spectra but require higher doses (MIC = 32–64 μg/mL) compared to trimethoxy derivatives.

- Neuroprotective Potential: Hybrids like (R,E)-N-(1-cyclopentyl-4-oxoethyl)-3-(3,4-dimethoxyphenyl)acrylamide (1c, ) show promise as PDE9A inhibitors for Alzheimer’s disease, suggesting unexplored avenues for the target compound.

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide is an organic compound belonging to the acrylamide class, known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (E)-N-(2-isopropylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

- Molecular Formula : C20H23NO3

- Molecular Weight : 337.41 g/mol

The compound features a trans configuration around the double bond in the acrylamide structure, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.

- Receptor Modulation : It may interact with cell surface receptors, influencing cellular responses and activities.

- Apoptosis Induction : Evidence suggests that this compound can induce programmed cell death in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Studies have shown:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. For instance, concentrations as low as 10 µM led to significant reductions in cell viability.

- Mechanistic Insights : The compound has been shown to disrupt cell cycle progression and induce apoptosis in cancer cells through caspase activation and PARP cleavage.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | Proliferation Inhibition |

| PANC-1 (Pancreatic Cancer) | 15 | Apoptosis Induction |

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in vitro. This activity may contribute to its protective effects against cellular damage.

Case Studies and Research Findings

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various acrylamides, including our compound. Results indicated that it significantly inhibited tumor cell growth through multiple pathways involving apoptosis and cell cycle arrest .

- Animal Models : In vivo experiments using murine models have demonstrated that treatment with this compound resulted in reduced tumor sizes compared to control groups. The compound was well-tolerated with minimal side effects observed .

- Pharmacological Reviews : A comprehensive review highlighted the structure-activity relationships of similar compounds, emphasizing the importance of substituent positioning on biological activity. The methoxy groups in the phenyl ring were noted as critical for enhancing anticancer properties .

Q & A

Q. What are the standard synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide, and how is its purity validated?

The compound is synthesized via condensation reactions between substituted acrylic acids and amines under controlled conditions. For example, coupling (E)-3-(3,4-dimethoxyphenyl)acrylic acid with 2-isopropylaniline in DMF or dichloromethane, using coupling agents like EDCI or HOBt to activate the carboxylic acid . Post-synthesis, purity is confirmed via ¹H/¹³C NMR (e.g., δ 7.47 ppm for acrylamide protons) and HR-ESI-MS to validate molecular ions (e.g., [M+H]+ at m/z 342.13). Melting points (195–197°C) and elemental analysis further ensure structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this acrylamide derivative?

¹H/¹³C NMR resolves stereochemistry (e.g., J = 15.6 Hz for trans-configuration in acrylamide double bonds) and substituent positions. IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending. Mass spectrometry (ESI or HRMS) provides molecular weight validation, while X-ray crystallography (if available) offers 3D conformational insights .

Q. What solvents and catalysts are typically used to optimize synthesis yield?

Polar aprotic solvents like DMF or THF are preferred for their ability to stabilize intermediates. Catalysts such as CuI with DMEDA accelerate Ullmann-type couplings, achieving yields up to 55–60% . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) removes unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be fine-tuned to mitigate competing side reactions during synthesis?

Side reactions like hydrolysis or dimerization are minimized by:

- Maintaining anhydrous conditions (e.g., molecular sieves in DMF).

- Lowering reaction temperatures (0–5°C) during acid activation.

- Using stoichiometric excess (1.2–1.5 eq) of the amine to drive the reaction forward . Kinetic studies (via TLC or HPLC monitoring) help identify optimal reaction times (typically 12–24 hrs) .

Q. What in vitro models are suitable for evaluating this compound’s biological activity, and how are IC₅₀ values interpreted?

Acetylcholinesterase (AChE) inhibition assays (e.g., Ellman’s method) are used to screen neuroactivity. For example, related acrylamides show IC₅₀ values of 11.51 μM against AChE, indicating moderate potency . Cell viability assays (MTT or SRB) in cancer lines (e.g., MCF-7) assess cytotoxicity, with EC₅₀ values guiding dose-response relationships .

Q. How do structural modifications (e.g., methoxy vs. nitro groups) impact biological activity?

- Methoxy groups enhance lipid solubility and blood-brain barrier penetration, critical for CNS-targeted agents.

- Nitro substituents increase electrophilicity, potentially improving enzyme binding (e.g., cholinesterases) but may elevate toxicity risks. SAR studies show that 3,4-dimethoxy substitution improves AChE inhibition by 40% compared to non-substituted analogs .

Q. What toxicological parameters must be assessed in preclinical studies, and how is NOAEL determined?

Subchronic toxicity studies (90-day rodent trials) evaluate hematological, hepatic, and renal endpoints. For a related acrylamide, a NOAEL of 23.4 mg/kg/day was established based on dose-dependent hemoglobin reduction and mortality at higher doses (≥4200 mg/kg feed). Genotoxicity assays (Ames test, micronucleus) confirm lack of mutagenicity .

Q. How can computational methods (e.g., molecular docking) predict target interactions?

Docking simulations (AutoDock Vina) model binding to AChE’s catalytic site, revealing hydrogen bonds between the acrylamide carbonyl and Ser203. MD simulations assess stability over 100 ns, with RMSD <2 Å indicating robust target engagement .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points across studies: How should researchers validate consistency?

Variations in mp (e.g., 195–197°C vs. 151–152°C in analogs) may arise from polymorphic forms or impurities. DSC analysis and PXRD differentiate crystalline phases, while repeated recrystallization (ethanol/water) ensures uniformity .

Q. Conflicting IC₅₀ values in similar acrylamides: What factors contribute to variability?

Assay conditions (pH, enzyme source) and cell line heterogeneity (e.g., HepG2 vs. HEK293) significantly impact results. Standardizing protocols (e.g., human recombinant AChE) and reporting ±SEM (e.g., 11.51 ± 1.2 μM) improve reproducibility .

Methodological Best Practices

- Synthesis : Use Schlenk lines for air-sensitive reactions and monitor via inline FTIR to track acrylamide formation .

- Analytical : Validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Biological : Include positive controls (e.g., donepezil for AChE assays) and normalize data to vehicle-treated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.